molecular formula C11H14N2O3 B144654 2-(2,2-Dimethyl-propionylamino)-nicotinic acid CAS No. 125867-25-6

2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Cat. No.: B144654
CAS No.: 125867-25-6
M. Wt: 222.24 g/mol
InChI Key: KXLOGMIKCNUSNG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-propionylamino)-nicotinic acid is a chemical compound with a unique structure that combines a nicotinic acid moiety with a 2,2-dimethyl-propionylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid typically involves the reaction of nicotinic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

Nicotinic acid+2,2-Dimethylpropionyl chloride2-(2,2-Dimethyl-propionylamino)-nicotinic acid\text{Nicotinic acid} + \text{2,2-Dimethylpropionyl chloride} \rightarrow \text{this compound} Nicotinic acid+2,2-Dimethylpropionyl chloride→2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-propionylamino)-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2,2-Dimethyl-propionylamino)-nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid
  • 2-(2,2-Dimethyl-propionylamino)-phenyl-acetic acid methyl ester

Uniqueness

2-(2,2-Dimethyl-propionylamino)-nicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-7(9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLOGMIKCNUSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381538
Record name 2-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125867-25-6
Record name 2-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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